molecular formula C9H12ClNO B1334450 2-(2-Chlorophenoxy)propylamine CAS No. 886763-29-7

2-(2-Chlorophenoxy)propylamine

Cat. No.: B1334450
CAS No.: 886763-29-7
M. Wt: 185.65 g/mol
InChI Key: JXMKQIVAKQTVJV-UHFFFAOYSA-N
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Description

2-(2-Chlorophenoxy)propylamine is an organic compound with the molecular formula C9H12ClNO and a molecular weight of 185.65 g/mol . It is primarily used in research settings, particularly in the field of proteomics . This compound is characterized by the presence of a chlorophenoxy group attached to a propylamine chain, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenoxy)propylamine typically involves the reaction of 2-chlorophenol with propylamine under controlled conditions. One common method involves the use of sodium hydroxide and dehydrated alcohol as solvents. The reaction is carried out in a three-neck flask with stirring under a nitrogen atmosphere . The reaction conditions are optimized to ensure high yield and purity of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenoxy)propylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorophenoxy oxides, while reduction can produce various amine derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenoxy)ethanol
  • 2-(2-Chlorophenoxy)acetic acid
  • 2-(2-Chlorophenoxy)butylamine

Uniqueness

2-(2-Chlorophenoxy)propylamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has a unique balance of hydrophobic and hydrophilic properties, making it versatile in various research applications .

Properties

IUPAC Name

2-(2-chlorophenoxy)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-7(6-11)12-9-5-3-2-4-8(9)10/h2-5,7H,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMKQIVAKQTVJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)OC1=CC=CC=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40397542
Record name 2-(2-Chlorophenoxy)propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886763-29-7
Record name 2-(2-Chlorophenoxy)propylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40397542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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